3-(3-Bromopropyl)-5-fluorotoluene
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Overview
Description
3-(3-Bromopropyl)-5-fluorotoluene is an organic compound that features both bromine and fluorine substituents on a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-5-fluorotoluene can be achieved through a multi-step process involving the following key steps:
Bromination of Propyl Group:
Fluorination of Toluene: The fluorination of the toluene ring can be carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)-5-fluorotoluene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The fluorine substituent can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used under acidic conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and halogenated derivatives.
Scientific Research Applications
3-(3-Bromopropyl)-5-fluorotoluene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the synthesis of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropyl)-5-fluorotoluene depends on the specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond . In electrophilic aromatic substitution, the fluorine substituent directs the incoming electrophile to specific positions on the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromopropyl)toluene: Lacks the fluorine substituent, making it less reactive in electrophilic aromatic substitution reactions.
5-Fluorotoluene: Lacks the bromopropyl group, limiting its use in nucleophilic substitution reactions.
3-(3-Chloropropyl)-5-fluorotoluene: Similar structure but with chlorine instead of bromine, which can affect reactivity and selectivity in chemical reactions.
Uniqueness
3-(3-Bromopropyl)-5-fluorotoluene is unique due to the presence of both bromine and fluorine substituents, which provide a combination of reactivity and selectivity in various chemical reactions. This makes it a versatile compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H12BrF |
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Molecular Weight |
231.10 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-fluoro-5-methylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-8-5-9(3-2-4-11)7-10(12)6-8/h5-7H,2-4H2,1H3 |
InChI Key |
ICJBFILSFJOOKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CCCBr |
Origin of Product |
United States |
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